
Amuvatinib hydrochloride
描述
MP470 盐酸盐是一种多靶点酪氨酸激酶抑制剂,在癌症治疗中显示出巨大潜力。它是一种全合成的碳硫酰胺,也是Rad51的有效抑制剂,Rad51是一种参与DNA修复的蛋白质。 MP470 盐酸盐已证明对各种癌细胞系具有活性,目前正在研究其在肿瘤学中的治疗应用 .
准备方法
合成路线和反应条件
反应条件通常包括使用有机溶剂和催化剂,以促进目标化合物的形成 .
工业生产方法
MP470 盐酸盐的工业生产涉及将实验室环境中使用的合成路线进行放大。这包括优化反应条件,以确保最终产品的产率高且纯度高。 该过程可能涉及多个纯化步骤,例如重结晶和色谱,以达到所需的质量 .
化学反应分析
反应类型
MP470 盐酸盐会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成不同的氧化态。
还原: 还原反应可用于修饰化合物中存在的官能团。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应条件通常涉及控制温度和pH值,以确保达到预期结果 .
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以产生MP470 盐酸盐的不同氧化形式,而取代反应可以将新的官能团引入分子中 .
科学研究应用
MP470 盐酸盐在科学研究中有着广泛的应用,特别是在肿瘤学领域。它已被证明可以抑制多种酪氨酸激酶,包括突变型c-Kit、PDGFRα、Flt3、c-Met和c-Ret。 这使得它成为研究癌细胞信号通路和开发靶向疗法的宝贵化合物 .
除了在癌症研究中的应用外,MP470 盐酸盐还因其抑制Rad51的潜力而被研究,该潜力可以增强DNA损伤剂的疗效。 这种特性使其成为癌症治疗中联合疗法的有希望的候选药物 .
作用机制
MP470 盐酸盐通过抑制参与癌细胞增殖和存活的多种酪氨酸激酶发挥其作用。它靶向c-Kit、PDGFRα、Flt3、c-Met和c-Ret等蛋白质,从而破坏促进肿瘤生长的关键信号通路。 此外,MP470 盐酸盐抑制Rad51,这是一种对DNA修复至关重要的蛋白质,从而提高癌细胞对DNA损伤剂的敏感性 .
相似化合物的比较
类似化合物
伊马替尼: 另一种用于癌症治疗的酪氨酸激酶抑制剂。
厄洛替尼: 一种用于非小细胞肺癌的表皮生长因子受体抑制剂。
MP470 盐酸盐的独特性
MP470 盐酸盐的独特之处在于它能够同时靶向多种酪氨酸激酶和抑制Rad51。 这种双重作用机制增强了它作为癌症治疗药物的潜力,特别是在与其他DNA损伤剂联合使用时 .
生物活性
Amuvatinib hydrochloride, also known as MP-470, is a multi-targeted tyrosine kinase inhibitor that has garnered attention for its potential in cancer treatment. This article reviews the biological activity of amuvatinib, focusing on its mechanisms of action, pharmacological effects, clinical studies, and safety profile.
Amuvatinib primarily targets several receptor tyrosine kinases, including:
- c-KIT : Involved in cell signaling pathways that regulate cell growth and differentiation.
- PDGFRα (Platelet-Derived Growth Factor Receptor Alpha) : Plays a crucial role in cell proliferation and survival.
- c-MET and c-RET : Associated with various malignancies.
Additionally, amuvatinib inhibits RAD51 , a key protein involved in DNA double-strand break repair through homologous recombination. This inhibition leads to enhanced sensitivity of tumor cells to DNA-damaging agents such as chemotherapy and radiation therapy .
Pharmacological Effects
The biological activity of amuvatinib has been demonstrated through various in vitro and in vivo studies:
- Inhibition of Tumor Growth : Amuvatinib showed potent activity against mutant forms of c-KIT and PDGFRα, leading to reduced cell viability in cancer cell lines .
- Synergistic Effects with Chemotherapy : Studies indicate that amuvatinib enhances the efficacy of standard chemotherapy agents like etoposide and doxorubicin by inhibiting DNA repair mechanisms .
- In Vivo Efficacy : In xenograft models, amuvatinib demonstrated significant tumor growth inhibition, particularly in cancers expressing high levels of c-KIT .
Phase I Studies
A first-in-human phase I trial evaluated the safety and pharmacokinetics of amuvatinib in patients with solid tumors. The study included 22 patients who received doses ranging from 100 to 1,500 mg daily. Results indicated that amuvatinib was well tolerated, with some patients exhibiting a transient response, particularly those with gastrointestinal stromal tumors (GIST) .
Phase II Studies
A subsequent phase II study investigated the combination of amuvatinib with etoposide and carboplatin in patients with small cell lung cancer (SCLC). Among 23 subjects treated:
- The overall response rate (ORR) was 17.4%, with four partial responses.
- Notably, two subjects with high c-KIT expression experienced durable disease control lasting 151 and 256 days .
Safety Profile
Amuvatinib has shown a favorable safety profile across clinical trials:
- Common adverse events included neutropenia (48%), thrombocytopenia (39%), and anemia (22%) .
- Serious adverse events leading to death were reported but considered unrelated to the drug .
Data Summary
Study Type | Patient Population | Dose Range | ORR (%) | Notable Findings |
---|---|---|---|---|
Phase I | Solid tumors | 100-1500 mg/day | - | Well tolerated; transient responses observed |
Phase II | SCLC | 300 mg TID + EP | 17.4 | Durable responses in high c-KIT expressing tumors |
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S.ClH/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21;/h1-6,11,13H,7-10,12,14H2,(H,24,32);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQFRXPMBGQJGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147206 | |
Record name | Amuvatinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1055986-67-8 | |
Record name | Amuvatinib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1055986678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amuvatinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMUVATINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14L8O2K12B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。